1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride represents a phenylpiperazine derivative that incorporates both chloro and fluoro substituents on the phenyl ring. The systematic naming according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules identifies the precise molecular structure and arrangement of its constituent atoms.
The systematic IUPAC name for this compound is this compound. This name can be broken down into structural components that indicate:
- The parent structure: piperazine
- The primary substituent: 1-(3-chloro-4-fluorophenyl)
- The salt form: dihydrochloride
The compound features a piperazine ring (a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4) with a 3-chloro-4-fluorophenyl group attached to one of the nitrogen atoms. The molecule exists as a dihydrochloride salt, meaning that both nitrogen atoms in the piperazine ring are protonated, with chloride ions serving as counterions.
The structural representation can be described using several chemical notations:
SMILES Notation:
C1CN(CCN1)c2cc(c(cc2)F)Cl.Cl.Cl
This SMILES (Simplified Molecular Input Line Entry System) notation encodes the molecular structure in linear text format, with the two chloride counterions represented by the separate ".Cl" portions.
InChI Key:
TVKRVCNYECGZCH-UHFFFAOYSA-N
The InChI (International Chemical Identifier) Key provides a standardized method for representing the chemical structure in a way that enables precise identification across chemical databases.
CAS Registry Number and Alternative Synonyms
The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to chemical substances. For this compound, multiple CAS numbers have been associated with different salt forms of the compound.
Table 1: CAS Registry Numbers for Different Forms of the Compound
| Chemical Form | CAS Registry Number | Reference |
|---|---|---|
| Dihydrochloride salt | 827614-46-0 | |
| Free base | 91532-33-1 | |
| Hydrochloride salt (single) | 95884-48-3 |
This variation in CAS numbers highlights the importance of specifying the exact chemical form when referencing the compound in scientific literature and regulatory documentation.
Alternative synonyms for this compound include:
- Piperazine, 1-(3-chloro-4-fluorophenyl)-, dihydrochloride
- 1-(3-chloro-4-fluorophenyl)piperazine 2HCl
- 1-(3-chloro-4-fluorophenyl)-piperazine dihydrochloride
- Kleferein dihydrochloride (though "Kleferein" is often used for the free base)
The compound has also been identified in scientific literature and chemical databases under several code designations:
Molecular Formula and Salt Form Differentiation
The molecular formula provides the exact atomic composition of a chemical compound. For 1-(3-chloro-4-fluorophenyl)piperazine and its various salt forms, understanding the formula differences is crucial for proper identification and characterization.
Table 2: Molecular Formulas and Properties of Different Salt Forms
| Form | Molecular Formula | Molecular Weight (g/mol) | Description |
|---|---|---|---|
| Free base | C₁₀H₁₂ClFN₂ | 214.67 | Parent compound without counterions |
| Hydrochloride | C₁₀H₁₃Cl₂FN₂ | 251.13 | Single protonated form with one chloride counterion |
| Dihydrochloride | C₁₀H₁₄Cl₃FN₂ | 287.59 | Doubly protonated form with two chloride counterions |
The salt form differentiation is chemically significant as it affects the physical properties and behavior of the compound. In the free base form, the piperazine nitrogens remain unprotonated. The hydrochloride salt has one protonated nitrogen with a chloride counterion, while the dihydrochloride salt features protonation of both nitrogen atoms in the piperazine ring, each with a chloride counterion.
This salt form differentiation impacts several physicochemical properties:
Solubility: The dihydrochloride salt generally exhibits enhanced water solubility compared to the free base, which is advantageous for certain analytical and research applications.
Melting point: The dihydrochloride salt has a documented melting point range of 208-210°C, which differs from other forms of the compound.
Stability: The salt forms typically offer improved stability for storage and handling compared to the free base.
Crystal structure: The addition of chloride counterions alters the crystalline structure and packing arrangements of the molecules.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2.2ClH/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKRVCNYECGZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)F)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382445 | |
| Record name | 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-46-0, 91532-33-1 | |
| Record name | 3-Chloro-4-fluorophenylpiperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827614460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloro-4-fluorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 827614-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-FLUOROPHENYLPIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQS83M82Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Formation of Hydrochloride Salt
The free base piperazine derivative is converted to the dihydrochloride salt by treatment with hydrochloric acid (HCl) in aqueous or alcoholic media. This step improves the compound’s crystalline properties and solubility for further applications.
Detailed Synthetic Route from Patent CN104402842A
This patent describes a multi-step synthesis relevant to piperazine derivatives, which can be adapted for this compound:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of diethanolamine with thionyl chloride to form di(2-chloroethyl)methylamine hydrochloride | Solvent: chloroform; mild conditions | Prepares key intermediate for piperazine ring formation |
| 2 | Reaction of 3-chloroaniline with di(2-chloroethyl)methylamine hydrochloride to form 1-(3-chloro-phenyl)piperazine hydrochloride | Solvent: dimethylbenzene; reflux | Nucleophilic substitution to form piperazine ring |
| 3 | Alkylation of 1-(3-chloro-phenyl)piperazine hydrochloride with 1-bromo-3-chloropropane to form substituted piperazine intermediate | Temperature: 0–10 °C; solvent: acetone/water mixture | Controlled temperature to optimize yield (~65%) |
Though this patent focuses on 3-chlorophenyl derivatives, analogous methods apply for 3-chloro-4-fluorophenyl substituents by using 3-chloro-4-fluoroaniline as the aromatic amine starting material.
Preparation of In Vivo Formulation (Analytical and Research Use)
According to GlpBio product data, preparation of stock solutions and formulations for research involves:
| Parameter | Details |
|---|---|
| Solvents for Stock Solution | DMSO, ethanol (10 mg/mL solubility) |
| Storage Conditions | -80°C (up to 6 months), -20°C (up to 1 month) |
| Preparation Method | Dissolve compound in DMSO to prepare master stock, then dilute with PEG300, Tween 80, and water sequentially with mixing and clarification steps |
| Notes | Ensure clarity before adding next solvent; use vortex, ultrasound, or heat bath to aid dissolution |
This method ensures a clear, stable solution suitable for in vivo and in vitro studies.
Summary Table of Preparation Parameters
| Preparation Aspect | Details |
|---|---|
| Key Starting Materials | 3-chloro-4-fluoroaniline, piperazine or derivatives |
| Synthetic Steps | Nucleophilic substitution, ring formation, alkylation |
| Reaction Solvents | Chloroform, dimethylbenzene, acetone, water mixtures |
| Temperature Control | 0–10 °C for sensitive alkylation step |
| Salt Formation | Hydrochloric acid treatment to form dihydrochloride salt |
| Purification | Filtration, crystallization from dilute HCl, washing with cold water |
| Yield | Up to 65% in alkylation step (reported for related compounds) |
| Storage | Solid stored at -20°C or -80°C; solutions in DMSO/ethanol |
Research Findings and Considerations
- The synthetic route from diethanolamine and 3-chloroaniline derivatives is mild and yields high-purity intermediates, facilitating downstream functionalization.
- Temperature control during alkylation is critical to prevent side reactions and improve yield.
- The dihydrochloride salt form enhances solubility and stability, crucial for analytical and biological applications.
- Use of co-solvents like PEG300 and Tween 80 in formulation improves miscibility and bioavailability in in vivo studies.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is a chemical compound with applications in scientific research, particularly in the synthesis of antibacterial agents and psychoactive substances .
Scientific Research Applications
- Synthesis of Antibacterial Agents this compound is used in the synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates, which are evaluated for their antibacterial activity against various pathogenic strains .
- Study of Psychoactive Substances This compound has been detected in samples collected from drug users, indicating its use as a psychoactive substance .
Case Studies
- Antibacterial Activity of Triazole Conjugates : A study synthesized twenty-one triazole compounds and assessed their antibacterial activity against nine different pathogenic strains. Several compounds, including those with a 3-Cl,4-F group, exhibited significant antibacterial activity, with some being more effective than ciprofloxacin against specific strains of Staphylococcus aureus and Escherichia coli .
- Molecular Docking and MD Analysis : Molecular docking and molecular dynamics (MD) analysis were performed using the protein structure of E. coli DNA gyrase B to evaluate the inhibition of DNA gyrase by synthesized compounds. Compound 10b was identified as a potent inhibitor of DNA gyrase compared to ciprofloxacin .
- Detection in Psychoactive Substance Samples: 1-(3-chloro-4-fluorophenyl)piperazine (3,4-CFPP) was identified in illegal products collected from drug users, highlighting its presence in the designer drug scene .
Data Table: Antibacterial Activity of Ciprofloxacin-Linked Triazole Conjugates
| Compound | S. aureus (ATCC25923) MIC (μg mL-1) | E. coli (ATCC25922) MIC (μg mL-1) | P. aeruginosa (ATCC27853) MIC (μg mL-1) | K. pneumoniae MIC (μg mL-1) | A. baumannii MIC (μg mL-1) |
|---|---|---|---|---|---|
| 10 | 0.195 | 0.195 | 0.195 | 0.195 | 12.5 |
| 10a | 0.195 | 0.195 | Not Tested | Not Tested | 12.5 |
| 10b | 0.391 | ≤0.195 | Not Tested | Not Tested | Not Tested |
| 10c | 0.391 | Not Tested | 0.781 | Not Tested | 12.5 |
| Ciprofloxacin | 6.25 | 0.391 | 0.781 | 0.391 | 25 |
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system . It may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects . The exact pathways involved depend on the specific biological context and the receptors targeted .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride with structurally related piperazine derivatives:
Key Comparative Insights
Substituent Effects on Receptor Binding: The 3-chloro-4-fluoro substitution enhances binding to serotonin receptors (e.g., 5-HT1B) compared to monosubstituted analogs like 1-(4-fluorophenyl)piperazine. This dual halogenation increases electron-withdrawing effects, optimizing receptor interaction . In contrast, 1-(3,4-dichlorophenyl)piperazine shows greater lipophilicity, favoring central nervous system (CNS) penetration but with reduced selectivity for serotonin receptors .
Pharmacological Applications :
- Psychoactive Properties : 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) is identified as a psychoactive substance with stimulant effects, distinct from 4-bromo derivatives (pBPP), which exhibit milder activity .
- Analytical Utility : The dihydrochloride form is preferred for analytical standards due to stability, unlike freebase analogs prone to degradation .
Synthetic Flexibility: The 3-chloro-4-fluorophenyl motif allows modular derivatization (e.g., amidation, alkylation) to generate compounds like 4b–h, which incorporate thiophenol or triazol-4-amine cores for enhanced tyrosinase inhibition .
Contradictions and Limitations
- While this compound shows promise in receptor studies, its psychoactive nature limits therapeutic use. In contrast, analogs like SA-4503 (sigma-1 agonist) and GBR 12783 (dopamine inhibitor) are clinically explored but lack halogenated aryl groups .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Solubility (Water) |
|---|---|---|---|
| This compound | 323.83 | 146–148 | High |
| 1-(4-Fluorophenyl)piperazine | 180.21 | N/A | Moderate |
| SA-4503 dihydrochloride | 441.44 | 250–252 | Moderate |
Biological Activity
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14Cl2F2N2
- Molecular Weight : 263.14 g/mol
- CAS Number : 827614-46-0
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors (5-HT receptors). It acts as a serotonin receptor antagonist , which can influence mood, anxiety, and other neurological functions. This modulation can lead to potential therapeutic applications in treating conditions such as depression and anxiety disorders.
Biological Activity
Research has shown that this compound exhibits a range of biological activities:
- Antidepressant Effects : Studies indicate that it may have antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders.
- Anxiolytic Properties : The compound has been evaluated for anxiolytic (anxiety-reducing) effects, showing promise in reducing anxiety-related behaviors in preclinical studies.
- Antimicrobial Activity : Preliminary investigations suggest antimicrobial properties against certain bacterial strains, indicating a possible role in combating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Reduction in depressive symptoms in animal models | |
| Anxiolytic | Decrease in anxiety-related behaviors | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
-
Antidepressant Activity :
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, a common measure of antidepressant efficacy. -
Anxiolytic Effects :
In another study, the compound was tested using the elevated plus maze model, where it significantly increased the time spent in open arms compared to controls, indicating reduced anxiety levels. -
Antimicrobial Testing :
Laboratory tests revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride?
- Methodology :
- The synthesis typically involves nucleophilic substitution between 3-chloro-4-fluorobenzyl chloride and piperazine under reflux in solvents like ethanol or toluene.
- Post-synthesis, the product is precipitated as the dihydrochloride salt using HCl gas or concentrated HCl in anhydrous ethanol.
- Critical parameters include solvent polarity (to optimize reaction kinetics), temperature control (60–80°C), and stoichiometric excess of piperazine to minimize byproducts .
Q. How can researchers validate the purity of this compound using chromatographic methods?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile:buffer (pH 3.0, 0.01 M ammonium acetate) in gradient mode. Detection at 240–290 nm is optimal for UV-active arylpiperazines .
- LC-MS : Electrospray ionization (ESI+) with selected ion monitoring (SIM) for m/z corresponding to the molecular ion ([M+H]+ ≈ 274). Internal standards like p-tolylpiperazine improve quantification accuracy .
Q. What spectroscopic techniques are essential for structural characterization?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm).
- FT-IR : Peaks at 1250–1150 cm⁻¹ (C-F stretch) and 750–650 cm⁻¹ (C-Cl stretch).
- X-ray crystallography : Resolves dihedral angles between the aryl ring and piperazine, critical for understanding conformational stability .
Advanced Research Questions
Q. How does structural modification of the aryl group influence receptor binding affinity?
- Methodology :
- Conduct radioligand binding assays (e.g., for serotonin 5-HT₁A/2A or dopamine D₂ receptors) using tritiated ligands. Compare IC₅₀ values of analogs (e.g., 3-chloro vs. 4-fluoro substitutions).
- SAR Insights :
- Fluorine at the 4-position enhances metabolic stability due to reduced CYP450 oxidation.
- Chlorine at the 3-position increases lipophilicity (logP ≈ 2.5), improving blood-brain barrier penetration .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell lines, species differences in receptor homology).
- Dose-response curves : Validate discrepancies using standardized protocols (e.g., EC₅₀ in HEK293 cells vs. primary neurons).
- Example: Variability in 5-HT₂A affinity may arise from differences in membrane preparation methods or buffer ionic strength .
Q. What strategies mitigate degradation during long-term storage?
- Methodology :
- Stability studies : Accelerated degradation testing (40°C/75% RH) with HPLC monitoring.
- Optimal storage : Anhydrous form at -20°C in amber vials under argon. Aqueous solutions should use pH 4.0–5.0 buffers (e.g., piperazine-glycylglycine) to prevent hydrolysis .
Safety and Handling Protocols
- Exposure limits : ACGIH TLV 0.1 mg/m³ (inhalable fraction).
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and aluminum containers.
- Decontamination : Spills require neutralization with 1 M NaOH followed by adsorption (vermiculite) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
